

Application Notes and Protocols for AZD8421 NanoBRET Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the NanoBRET[™] Target Engagement (TE) Assay to measure the binding of **AZD8421** to its intracellular target, Cyclin-Dependent Kinase 2 (CDK2), in live cells.

Introduction

AZD8421 is a potent and highly selective inhibitor of CDK2, a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it an attractive therapeutic target.[3][4][5][6] The NanoBRET™ TE Intracellular Assay is a powerful tool for quantifying the interaction of small molecules with their protein targets within the complex environment of a living cell.[7][8][9][10] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[7][11] The displacement of the tracer by a competitive compound, such as AZD8421, leads to a measurable decrease in the BRET signal, allowing for the determination of compound affinity and target engagement. [10][11]

Principle of the AZD8421 NanoBRET Assay

The NanoBRET assay for **AZD8421** target engagement involves the following key components:



- CDK2-NanoLuc® Fusion Protein: The target protein, CDK2, is fused to the small, bright NanoLuc® luciferase, which acts as the BRET donor.
- Fluorescent Tracer: A cell-permeable fluorescent molecule that specifically and reversibly binds to the ATP-binding pocket of CDK2, serving as the BRET acceptor.
- AZD8421: The test compound that competes with the fluorescent tracer for binding to CDK2.
- Live Cells: The assay is performed in living cells, providing a more physiologically relevant environment for assessing drug-target interactions.

When the fluorescent tracer binds to the CDK2-NanoLuc® fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the NanoLuc® substrate, resulting in a BRET signal. When **AZD8421** is introduced, it displaces the tracer from the CDK2 active site, leading to a decrease in the BRET signal. This change in BRET is proportional to the amount of **AZD8421** bound to CDK2 and is used to determine the compound's intracellular affinity (IC50).

Quantitative Data Summary

The following table summarizes the quantitative data for **AZD8421**'s interaction with CDK2 and its selectivity over other cyclin-dependent kinases as determined by the NanoBRET assay and other cellular assays.

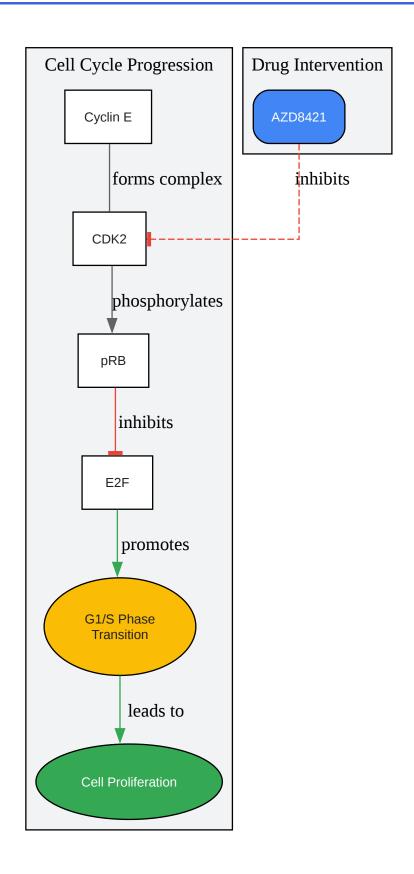


Target	Assay Type	Metric	Value	Selectivity vs. CDK2	Reference
CDK2	NanoBRET	IC50	9 nM	-	[1][3][5][12]
CDK1	NanoBRET	-	-	>50-fold	[4]
CDK4	NanoBRET	-	-	>1000-fold	[4]
CDK6	NanoBRET	-	-	>1000-fold	[4]
CDK9	Cellular Phospho- substrate	IC50	>19.2 μM	>327-fold	[1][12]
CDK2	Residence Time	-	2 hours	-	[3][5]
CDK1	Residence Time	-	7 minutes	-	[3][5]

Signaling Pathway of AZD8421 Action

AZD8421 inhibits the kinase activity of the CDK2/Cyclin E complex, which plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, **AZD8421** prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRB).[1] This leads to cell cycle arrest in the G1/S phase and can induce senescence, ultimately inhibiting cancer cell proliferation.[1][3][5]





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Caption: Signaling pathway illustrating the mechanism of action of AZD8421.



Experimental Workflow

The following diagram outlines the general workflow for performing the **AZD8421** NanoBRET Target Engagement Assay.



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Caption: Experimental workflow for the AZD8421 NanoBRET assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for measuring **AZD8421** target engagement with CDK2 using the NanoBRET™ TE Assay.

Materials and Reagents

- HEK293 cells (or other suitable cell line)
- CDK2-NanoLuc® expression vector
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- DMEM with 10% FBS
- NanoBRET™ TE Intracellular Kinase Tracer
- AZD8421 compound
- NanoBRET™ Nano-Glo® Substrate



- Extracellular NanoLuc® Inhibitor
- White, 384-well assay plates
- · Luminometer capable of reading dual-filtered luminescence

Cell Preparation and Transfection

- Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and maintain in a 37°C, 5% CO2 incubator.
- Transfection:
 - Prepare a DNA/transfection reagent complex by mixing the CDK2-NanoLuc® expression vector with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
 - Incubate the mixture at room temperature for 15-20 minutes.
 - Add the transfection complex to a suspension of HEK293 cells.
 - Incubate the cells for 24 hours to allow for protein expression.

NanoBRET Assay Procedure

- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM™.
 - Plate the cells into a white, 384-well assay plate at a density of 2 x 10⁵ cells/mL.
- Compound and Tracer Addition:
 - Prepare a serial dilution of AZD8421 in Opti-MEM™.
 - Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
 - Add the AZD8421 dilutions and the tracer to the appropriate wells of the assay plate.
 Include vehicle-only (DMSO) and no-compound controls.



- Incubation:
 - Equilibrate the assay plate for 2 hours at 37°C in a 5% CO2 incubator.
- Signal Detection:
 - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
 - Add the substrate mixture to all wells of the assay plate.
 - Read the plate within 10-20 minutes on a luminometer equipped with 450 nm (donor) and
 610 nm (acceptor) emission filters.

Data Analysis

- Calculate BRET Ratio: The BRET ratio is calculated for each well by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
 - BRET Ratio = Emission at 610 nm / Emission at 450 nm
- Normalize Data: Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
- Generate Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the AZD8421 concentration.
- Determine IC50: Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of AZD8421 that causes 50% inhibition of tracer binding.

Conclusion

The NanoBRET™ Target Engagement Assay provides a robust and physiologically relevant method for quantifying the intracellular binding of **AZD8421** to its target, CDK2. The detailed protocol and data presented in these application notes will enable researchers to accurately assess the potency and selectivity of **AZD8421** and other CDK2 inhibitors in a live-cell context, facilitating drug discovery and development efforts.



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